molecular formula C8H11NO B13135516 5-Propylpyridin-2(1H)-one CAS No. 72323-57-0

5-Propylpyridin-2(1H)-one

Cat. No.: B13135516
CAS No.: 72323-57-0
M. Wt: 137.18 g/mol
InChI Key: ICHCXRMAPXMSOZ-UHFFFAOYSA-N
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Description

5-Propylpyridin-2(1H)-one is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a propyl group at the 5-position and a keto group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propylpyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the alkylation of pyridin-2(1H)-one with a propyl halide under basic conditions. The reaction typically proceeds as follows:

    Starting Material: Pyridin-2(1H)-one

    Reagent: Propyl halide (e.g., propyl bromide)

    Catalyst: Base (e.g., potassium carbonate)

    Solvent: Polar aprotic solvent (e.g., dimethylformamide)

    Reaction Conditions: Heating the reaction mixture to reflux temperature for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Propylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 5-propylpyridin-2-ol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, alcohols, and substituted pyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Propylpyridin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Propylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2(1H)-one: The parent compound without the propyl group.

    5-Methylpyridin-2(1H)-one: A similar compound with a methyl group instead of a propyl group.

    5-Ethylpyridin-2(1H)-one: A compound with an ethyl group at the 5-position.

Uniqueness

5-Propylpyridin-2(1H)-one is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The longer alkyl chain may affect its lipophilicity and ability to interact with biological membranes, making it distinct from its shorter-chain analogs.

Properties

CAS No.

72323-57-0

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

5-propyl-1H-pyridin-2-one

InChI

InChI=1S/C8H11NO/c1-2-3-7-4-5-8(10)9-6-7/h4-6H,2-3H2,1H3,(H,9,10)

InChI Key

ICHCXRMAPXMSOZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CNC(=O)C=C1

Origin of Product

United States

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